8-Benzyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Benzyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326811-62-4) is a spirocyclic compound featuring a benzyl group at the 8-position and a 3-(trifluoromethyl)benzoyl moiety at the 4-position of the 1-oxa-4,8-diazaspiro[4.5]decane core . This compound is part of a broader class of spirocyclic derivatives investigated for pharmacological applications, including kinase inhibition and central nervous system targeting .
Properties
IUPAC Name |
8-benzyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O4/c24-23(25,26)18-8-4-7-17(13-18)20(29)28-19(21(30)31)15-32-22(28)9-11-27(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHSKSXIISNLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Benzyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326811-62-4) is a complex organic compound characterized by its unique spirocyclic structure and the presence of both benzyl and trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.43 g/mol. Its structural features include:
- Spirocyclic framework : Contributes to its unique biological interactions.
- Trifluoromethyl group : Often associated with enhanced biological activity due to its electron-withdrawing properties.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The incorporation of benzyl and trifluoromethyl groups can enhance lipophilicity, which may improve membrane permeability and lead to increased antimicrobial action.
Inhibition Studies
In vitro studies on related compounds have shown promising results in inhibiting specific enzymes involved in disease pathways. For example, some diazaspiro compounds have been evaluated for their ability to inhibit certain kinases or proteases, which are critical in cancer progression and other diseases.
Case Studies
- Anticancer Activity : In a study examining the effects of various diazaspiro compounds on cancer cell lines, it was found that modifications to the benzyl group significantly impacted cytotoxicity levels. Compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-substituted counterparts.
- Antimicrobial Testing : A series of related compounds were tested against Gram-positive and Gram-negative bacteria, revealing that those with spirocyclic structures had lower MIC values, indicating stronger antimicrobial effects.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
Anticancer Activity
Recent studies indicate that 8-Benzyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibits significant anticancer properties. Key mechanisms include:
- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to cause G1 phase cell cycle arrest, inhibiting cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increases in ROS levels contribute to oxidative stress, further promoting apoptosis in cancerous cells.
A study on human liver cancer cell lines demonstrated a dose-dependent reduction in cell viability and significant apoptosis induction attributed to this compound's action .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary findings suggest it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents .
Material Science Applications
In material science, the unique spirocyclic structure of this compound allows it to be explored as a potential building block for creating novel polymers and materials with specific properties. Its trifluoromethyl group enhances its stability and performance in various applications, including coatings and adhesives .
Chemical Intermediate
As a chemical intermediate, this compound can be utilized in synthesizing other compounds. Its functional groups make it suitable for further modifications and derivatization processes .
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on several cancer cell lines. The results indicated that it not only reduced cell viability but also induced apoptosis through multiple pathways, highlighting its potential as a lead compound for anticancer drug development .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, researchers tested various concentrations of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth at higher concentrations, suggesting its potential utility as an antimicrobial agent .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Properties
- Trifluoromethyl Position : The target compound’s meta-CF₃ group (vs. para-CF₃ in ) may alter electronic interactions with target proteins. Meta-substitution often balances steric and electronic effects for optimal binding .
- Halogen vs.
- Aromatic vs. Aliphatic Spiro Groups : The 8-benzyl group in the target compound introduces π-π stacking capabilities absent in methyl/ethyl analogs, possibly enhancing receptor affinity .
Physicochemical and Structural Insights
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~472 g/mol) compared to methyl analogs (e.g., 372 g/mol in ) may reduce solubility but improve plasma protein binding.
Preparation Methods
Formation of the 1-Oxa-4,8-Diazaspiro[4.5]Decane Core
The spirocyclic scaffold is synthesized via a tandem cyclization-condensation reaction. A precursor such as 4-amino-1-benzylpiperidin-4-ol reacts with a carbonyl donor (e.g., glyoxylic acid) under acidic conditions to form the oxazolidinone ring . The reaction proceeds through nucleophilic attack of the piperidine nitrogen on the carbonyl carbon, followed by dehydration to establish the spiro junction.
Critical Parameters :
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Solvent : Dichloromethane or tetrahydrofuran (THF) facilitates high yields (78–85%) .
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Acid Catalyst : p-Toluenesulfonic acid (pTSA) at 0.1–0.3 equivalents ensures rapid cyclization without byproduct formation.
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Temperature : Reflux conditions (40–60°C) are optimal for ring closure .
Table 1: Comparative Analysis of Spirocyclic Core Synthesis
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | pTSA | 40 | 82 | 95 |
| THF | HCl | 60 | 78 | 92 |
| Ethanol | H₂SO₄ | 25 | 65 | 88 |
The choice of solvent significantly impacts reaction kinetics, with dichloromethane providing superior dielectric constant for stabilizing transition states .
Benzylation at the 8-Position
Introducing the benzyl group requires nucleophilic substitution using benzyl bromide in the presence of a base. The secondary amine within the spirocyclic intermediate reacts with benzyl bromide under inert atmospheres to prevent oxidation .
Reaction Scheme :
Optimization Insights :
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Base : Potassium carbonate (2.5 equivalents) in dimethylformamide (DMF) achieves >90% conversion .
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Stoichiometry : A 1:1.2 molar ratio of spirocyclic intermediate to benzyl bromide minimizes di-benzylated byproducts.
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Workup : Extraction with ethyl acetate and washing with brine enhances purity to 97% .
Acylation with 3-(Trifluoromethyl)benzoyl Chloride
The 4-position amine is acylated using 3-(trifluoromethyl)benzoyl chloride. This step demands careful control to avoid over-acylation or hydrolysis of the acid chloride.
Procedure :
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Dissolve the 8-benzyl intermediate in anhydrous THF under nitrogen.
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Add 3-(trifluoromethyl)benzoyl chloride (1.1 equivalents) dropwise at 0°C.
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Stir for 12 hours at room temperature.
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Quench with saturated NaHCO₃ and extract with dichloromethane .
Key Observations :
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Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acylation, reducing reaction time from 24 to 8 hours .
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Yield : 85–89% with purity >98% after recrystallization from methanol/water.
Table 2: Acylation Efficiency Under Varied Conditions
| Acid Chloride Equiv. | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | None | 24 | 72 |
| 1.1 | DMAP | 8 | 89 |
| 1.5 | DMAP | 6 | 88 |
Carboxylation at the 3-Position
The final step introduces the carboxylic acid group via hydrolysis of a nitrile or ester precursor. A two-step protocol involving nucleophilic substitution followed by oxidation is commonly employed .
Step 1: Cyanidation
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Treat the acylated intermediate with potassium cyanide (KCN) in DMSO at 100°C for 6 hours.
Step 2: Hydrolysis
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Reflux the nitrile intermediate with 6M HCl for 12 hours.
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Neutralize with NaOH and purify via ion-exchange chromatography .
Alternative Route : Direct carboxylation using CO₂ under high pressure (10 atm) with a palladium catalyst achieves 82% yield but requires specialized equipment .
Industrial-Scale Optimization
Scalable synthesis necessitates continuous flow reactors and in-line purification. Key advancements include:
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Flow Chemistry : Reduces reaction time by 40% through enhanced heat/mass transfer .
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Crystallization Control : Seeding with pure product ensures consistent particle size distribution (>90% within 50–100 µm) .
Table 3: Batch vs. Continuous Flow Performance
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 48 h | 28 h |
| Overall Yield | 68% | 79% |
| Purity | 95% | 99% |
Q & A
Basic: What analytical techniques are recommended for structural elucidation of this spirocyclic compound?
Answer:
Structural characterization requires a combination of:
- NMR spectroscopy : 1H and 13C NMR to map proton and carbon environments, supplemented by 19F NMR to confirm the trifluoromethyl group .
- X-ray crystallography : To resolve the spirocyclic core and substituent spatial arrangement, as demonstrated for analogous diazaspiro compounds .
- High-resolution mass spectrometry (HRMS) : For molecular formula validation .
Compare spectral data with structurally related spirocyclic derivatives (e.g., 4-(3,5-difluorobenzoyl) analogs) to identify key structural motifs .
Basic: What synthetic strategies are employed to prepare this compound?
Answer:
Synthesis typically involves:
Spirocyclic core construction : Cyclization of a diazepane or morpholine precursor via nucleophilic substitution or ring-closing metathesis .
Benzoylation : Reaction of the spirocyclic intermediate with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions, using a base like triethylamine to drive the reaction .
Carboxylic acid functionalization : Hydrolysis of ester-protected intermediates (e.g., ethyl esters) using NaOH or LiOH .
Key challenges include regioselectivity in benzoylation and minimizing racemization during spirocycle formation .
Advanced: How can synthetic yields be optimized for the benzoylation step?
Answer:
Optimization strategies include:
- Design of Experiments (DOE) : Systematic variation of catalysts (e.g., DMAP), solvents (e.g., DCM vs. THF), and temperature .
- In situ monitoring : Use HPLC or FTIR to track reaction progress and identify side products (e.g., over-benzoylation) .
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity, as shown for similar trifluoromethylbenzoyl derivatives .
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .
Advanced: How can researchers design assays to evaluate its potential enzyme inhibition activity?
Answer:
Target selection : Prioritize enzymes with structural homology to targets of related spirocyclic compounds (e.g., lipid metabolism enzymes or kinases) .
In vitro assays :
- Fluorescence-based assays : Monitor substrate turnover inhibition (e.g., using fluorogenic substrates).
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzyme targets .
Validation : Cross-validate hits with orthogonal methods like isothermal titration calorimetry (ITC) or cellular thermal shift assays (CETSA) .
Dose-response curves (IC50 determination) and selectivity profiling against related enzymes are essential .
Advanced: How to address contradictions in reported biological activity data for this compound?
Answer:
Resolve discrepancies by:
Purity verification : Use LC-MS (>95% purity threshold) and quantitative NMR to exclude batch-to-batch variability .
Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources across studies .
Orthogonal assays : Compare results from enzymatic inhibition, cell-based viability assays, and in silico docking studies .
Meta-analysis : Evaluate literature for structural analogs (e.g., 8-benzyl-4-(2-phenylacetyl) derivatives) to identify trends in bioactivity .
Methodological: What protocols are recommended for assessing compound stability under storage conditions?
Answer:
Accelerated stability studies :
- Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .
Photostability testing : Use a light cabinet (ICH Q1B guidelines) to assess UV-induced decomposition .
Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity .
Store lyophilized samples at -20°C under inert atmosphere (argon) to prevent hydrolysis of the trifluoromethyl group .
Advanced: How to investigate the compound’s metabolic stability in preclinical models?
Answer:
In vitro hepatocyte assays : Incubate with primary hepatocytes (human/rodent) and quantify parent compound depletion via LC-MS/MS .
CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4, CYP2D6) to assess potential drug-drug interactions .
Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Compare results with structurally similar spirocyclic compounds to predict in vivo behavior .
Advanced: What computational approaches support SAR studies for this compound?
Answer:
Molecular docking : Model interactions with target enzymes (e.g., using AutoDock Vina) to prioritize substituent modifications .
QM/MM simulations : Study the electronic effects of the trifluoromethyl group on binding affinity .
ADMET prediction : Use tools like SwissADME to forecast solubility, permeability, and toxicity risks .
Validate predictions with experimental data from analogs (e.g., 8-methyl-4-(3-methylbenzoyl) derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
